molecular formula C15H17FN6O2 B6463557 5-fluoro-6-methyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one CAS No. 2640946-17-2

5-fluoro-6-methyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6463557
CAS No.: 2640946-17-2
M. Wt: 332.33 g/mol
InChI Key: SRZSNEGICOKSND-UHFFFAOYSA-N
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Description

The compound “5-fluoro-6-methyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring as one of its core structures . The exact structure analysis of this specific compound is not available in the retrieved data.


Physical and Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the retrieved data. Pyrazole compounds are generally soluble in polar solvents and have a doubly unsaturated five-membered heterocyclic aromatic ring structure .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Pyrazole derivatives are known for their diverse pharmacological effects, but the specific mechanism of action for this compound is not detailed .

Properties

IUPAC Name

5-fluoro-4-methyl-2-[5-(1H-pyrazole-5-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6O2/c1-8-12(16)13(23)19-15(18-8)22-6-9-4-21(5-10(9)7-22)14(24)11-2-3-17-20-11/h2-3,9-10H,4-7H2,1H3,(H,17,20)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZSNEGICOKSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CC3CN(CC3C2)C(=O)C4=CC=NN4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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